molecular formula C13H18N2O B13870102 1-(3,4-dihydro-1H-isochromen-8-yl)piperazine

1-(3,4-dihydro-1H-isochromen-8-yl)piperazine

Katalognummer: B13870102
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: HDZJQAHKKUWCGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dihydro-1H-isochromen-8-yl)piperazine is a chemical compound that belongs to the class of isochromenes and piperazines. Isochromenes are known for their diverse biological activities, while piperazines are commonly used in medicinal chemistry for their pharmacological properties. This compound combines the structural features of both classes, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isochromen-8-yl)piperazine typically involves the reaction of 3,4-dihydro-1H-isochromene with piperazine under specific conditions. One common method includes the use of a catalyst such as AgBF4 to facilitate the reaction . The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-dihydro-1H-isochromen-8-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the isochromene ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted isochromene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dihydro-1H-isochromen-8-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydro-1H-isochromen-8-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3,4-dihydro-1H-isochromen-1-yl)piperazine
  • 1-(3,4-dihydro-1H-isochromen-2-yl)piperazine

Uniqueness

1-(3,4-dihydro-1H-isochromen-8-yl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Eigenschaften

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

1-(3,4-dihydro-1H-isochromen-8-yl)piperazine

InChI

InChI=1S/C13H18N2O/c1-2-11-4-9-16-10-12(11)13(3-1)15-7-5-14-6-8-15/h1-3,14H,4-10H2

InChI-Schlüssel

HDZJQAHKKUWCGV-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2=C1C=CC=C2N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.